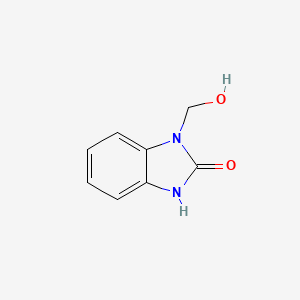
1-(hydroxymethyl)-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(ヒドロキシメチル)-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンは、ヒドロキシメチル基で置換されたベンゾイミダゾール環を含むユニークな構造を持つ化学化合物です。
準備方法
合成経路と反応条件: 1-(ヒドロキシメチル)-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンの合成は、一般的に塩基性条件下でベンゾイミダゾールとホルムアルデヒドを反応させることで行われます。ヒドロキシメチル化プロセスは、塩基性媒体中で水性ホルムアルデヒド (37-41%) を使用して行うことができます。 あるいは、金属触媒とパラホルムアルデヒドを用いて目的の生成物を得ることができます .
工業生産方法: この化合物の工業生産には、高収率と高純度を確保するための最適化された反応条件が用いられる場合があります。連続フローリアクターや高度な精製技術の使用により、生産プロセスの効率が向上します。
化学反応の分析
反応の種類: 1-(ヒドロキシメチル)-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンは、以下の化学反応を含む、さまざまな化学反応を起こします。
酸化: ヒドロキシメチル基は、対応するアルデヒドまたはカルボン酸を形成するように酸化されます。
還元: 還元反応により、ヒドロキシメチル基はメチル基に変換されます。
置換: ヒドロキシメチル基は、適切な試薬を用いることで、他の官能基で置換されます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: 置換反応には、ハロゲンや求核剤などの試薬が適切な条件下で使用されます。
主要な生成物: これらの反応によって生成される主要な生成物は、使用された特定の試薬や条件によって異なります。例えば、酸化によってベンゾイミダゾール-2-カルボン酸が得られ、還元によって1-メチル-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンが得られます。
科学研究への応用
1-(ヒドロキシメチル)-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして機能し、さまざまな有機反応で使用することができます。
生物学: この化合物の構造により、生体分子と相互作用することができ、生化学研究に役立ちます。
産業: 特殊化学品や材料の製造に使用されます。
科学的研究の応用
1-(Hydroxymethyl)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用機序
1-(ヒドロキシメチル)-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンが効果を発揮するメカニズムは、酵素や受容体などの分子標的との相互作用を伴います。ヒドロキシメチル基は、活性部位と水素結合を形成することができ、化合物の結合親和性と活性を影響を与えます。 関与する経路には、特定の酵素の阻害または活性化が含まれ、所望の生物学的効果をもたらします .
類似化合物:
ヒドロキシメチルフルフラール: 食品産業での用途やバイオ燃料の前駆体として知られています.
メトキシメチルフルフラール: ヒドロキシメチル基の代わりにメトキシ基を持つ同様の構造を持ち、さまざまな化学合成に使用されます.
ユニークさ: 1-(ヒドロキシメチル)-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンは、そのベンゾイミダゾールコアのためにユニークであり、他のヒドロキシメチル置換化合物に見られない特定の化学的および生物学的特性を与えます。
類似化合物との比較
Hydroxymethylfurfural: Known for its applications in the food industry and as a precursor for biofuels.
Methoxymethylfurfural: Similar structure but with a methoxy group instead of a hydroxymethyl group, used in various chemical syntheses.
Uniqueness: 1-(Hydroxymethyl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to its benzimidazole core, which imparts specific chemical and biological properties not found in other hydroxymethyl-substituted compounds
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
3-(hydroxymethyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-5-10-7-4-2-1-3-6(7)9-8(10)12/h1-4,11H,5H2,(H,9,12) |
InChIキー |
LTYSLJOZKJMYBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)N2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-bromophenyl)-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997531.png)

![[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B11997542.png)
![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11997547.png)





![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11997599.png)
![2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride](/img/structure/B11997603.png)
![2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B11997611.png)
